molecular formula C11H6F3NO2S B2583016 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1554144-21-6

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2583016
CAS No.: 1554144-21-6
M. Wt: 273.23
InChI Key: ZNZYZDQZSPCUPM-UHFFFAOYSA-N
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Description

Structural Elucidation of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The compound This compound derives its name from the systematic IUPAC nomenclature rules for heterocyclic systems. The parent structure is a 1,3-thiazole ring , a five-membered aromatic heterocycle containing sulfur (S) and nitrogen (N) at positions 1 and 3, respectively. The substituents are assigned based on their positions relative to the heteroatoms:

  • 2-(Trifluoromethyl) : A trifluoromethyl (-CF₃) group attached to the carbon at position 2 of the thiazole ring.
  • 4-Phenyl : A phenyl (-C₆H₅) substituent attached to the nitrogen at position 4.
  • 5-Carboxylic acid : A carboxylic acid (-COOH) group at position 5 of the thiazole ring.

The numbering prioritizes the heteroatoms (S at 1, N at 3), with substituents named in alphabetical order. The CAS registry number 1554144-21-6 and SMILES string C1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C(=O)O confirm the structure.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₆F₃NO₂S is derived from the sum of its constituent atoms:

  • Carbon (C) : 11 atoms (phenyl ring + thiazole ring + carboxylic acid).
  • Hydrogen (H) : 6 atoms (aromatic ring hydrogens + carboxylic acid proton).
  • Fluorine (F) : 3 atoms in the trifluoromethyl group.
  • Nitrogen (N) : 1 atom in the thiazole ring.
  • Oxygen (O) : 2 atoms (carboxylic acid group).
  • Sulfur (S) : 1 atom in the thiazole ring.

The molecular weight is calculated as 273 Da (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00, S: 32.07).

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₁H₆F₃NO₂S
Molecular Weight 273 Da
LogP (Lipophilicity) 3.71
Polar Surface Area 50 Ų
Rotatable Bonds 3

Crystallographic Characterization

While experimental crystallographic data for this compound is not publicly available, its structure can be inferred from related thiazole derivatives. The 1,3-thiazole ring is planar due to aromatic delocalization, with bond lengths and angles typical of conjugated systems:

  • C–N bond : ~1.32 Å (partial double bond character).
  • C–S bond : ~1.76 Å (single bond with lone pair delocalization).

The trifluoromethyl group and phenyl substituent adopt staggered conformations to minimize steric hindrance. The carboxylic acid group likely participates in intramolecular hydrogen bonding with the thiazole nitrogen, stabilizing the conformation.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted):

  • Aromatic protons : δ 7.40–7.60 ppm (multiplet, 5H, phenyl ring).
  • Thiazole proton : δ 8.20–8.40 ppm (singlet, 1H, position 5 adjacent to COOH).
  • Carboxylic acid proton : δ 12.00–13.00 ppm (broad singlet, 1H, -COOH).

¹³C NMR (predicted):

  • Thiazole carbons : δ 150–170 ppm (quaternary carbons).
  • Carboxylic acid carbon : δ 170–175 ppm (C=O).
  • Trifluoromethyl carbon : δ 120–125 ppm (quaternary CF₃).
Infrared Spectroscopy (IR)

Key absorption bands:

  • O–H stretch (carboxylic acid) : 2500–3300 cm⁻¹ (broad).
  • C=O stretch : 1700–1750 cm⁻¹ (strong).
  • C–F stretches : 1100–1300 cm⁻¹ (multiplet).
Mass Spectrometry (MS)

The molecular ion peak at m/z 273 ([M]⁺) dominates the spectrum. Fragmentation pathways include:

  • Loss of CO₂ : m/z 273 → 229 ([M - CO₂]⁺).
  • Cleavage of the thiazole ring : m/z 273 → 186 ([C₆H₅CF₃S]⁺).

Comparative Analysis with Related Thiazole Carboxylic Acid Derivatives

Table 2: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Biological Relevance Source
This compound C₁₁H₆F₃NO₂S Phenyl, CF₃, COOH Anticancer activity (predicted)
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid C₆H₄F₃NO₂S Methyl, CF₃, COOH Synthetic intermediate
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid C₁₁H₆F₃NO₂S CF₃-phenyl, COOH Anticancer derivatives
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid C₁₂H₈F₃NO₂S Methyl, CF₃-phenyl, COOH Antiproliferative activity

Key Differences :

  • Substituent Positioning : The 5-carboxylic acid in the target compound vs. 4-carboxylic acid in others.
  • Substituent Size : Phenyl (benzene ring) vs. methyl or trifluoromethyl groups.
  • Lipophilicity : LogP of 3.71 (target) vs. lower values in smaller derivatives.

Properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)10-15-7(8(18-10)9(16)17)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYZDQZSPCUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554144-21-6
Record name 4-phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiosemicarbazide with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at the 5-position undergoes classic acid-derived transformations:

Reaction TypeConditions/ReagentsProduct/ApplicationYield/NotesSource
Esterification Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol)Ethyl 4-phenyl-2-(trifluoromethyl)thiazole-5-carboxylateHigh yields (~90–95%) via acid chloride intermediate.
Amide Formation (i) SOCl₂ to form acid chloride; (ii) reaction with amines (e.g., NH₃, alkyl amines)5-Carboxamide derivatives (e.g., agrochemical or pharmaceutical intermediates)Optimized in polar aprotic solvents (DMF, dichloroethane).
Decarboxylation Heating with Cu or quinoline4-Phenyl-2-(trifluoromethyl)thiazoleRequires harsh conditions; limited applicability.

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and ring-opening reactions:

Reaction TypeConditions/ReagentsProduct/ApplicationNotesSource
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro-substituted thiazole derivativesLimited by electron-withdrawing CF₃ group; occurs at C4 or C5 positions.
Ring-Opening Strong bases (e.g., NaOH) under refluxThiol and amine fragmentsRare due to aromatic stability; requires extreme conditions.

Phenyl Ring Modifications

The para-substituted phenyl group directs electrophilic attacks:

Reaction TypeConditions/ReagentsProduct/ApplicationNotesSource
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃Halogenated phenyl derivativesCF₃ group strongly meta-directing; reactions occur at meta positions.
Sulfonation H₂SO₄/SO₃Sulfonic acid derivativesLow reactivity due to CF₃ electron withdrawal.

Trifluoromethyl Group Stability

The -CF₃ group is typically inert under mild conditions but can participate in specialized reactions:

Reaction TypeConditions/ReagentsProduct/ApplicationNotesSource
Nucleophilic Aromatic Substitution High-temperature NH₃ or aminesReplacement of -CF₃ with -NH₂ or -NHRRare; requires activating groups (not observed in reported studies).

Reaction Optimization Data

Data from analogous systems ( ):

ParameterChlorination (SO₂Cl₂)Cyclization (Thioacetamide)Hydrolysis (NaOH)
Temperature Range (°C)-15 to 1570–80 (reflux)40–100
Reaction Time (h)10–188–121–3
Yield (%)91–9290–9575–98
Key ByproductOverchlorinated estersUnreacted starting materialSodium salts

Mechanistic Insights

  • Carboxylic Acid Activation : Thionyl chloride converts -COOH to -COCl, enabling nucleophilic acyl substitution .

  • Thiazole Stability : The electron-withdrawing -CF₃ group deactivates the ring, limiting electrophilic substitution .

  • Phenyl Ring Reactivity : Directed by -CF₃, electrophiles favor meta positions, but steric hindrance reduces efficiency .

Unresolved Challenges

  • Selective Functionalization : Differentiating reactivity between the carboxylic acid and thiazole nitrogen remains difficult.

  • CF₃ Group Manipulation : No reported methods for modifying -CF₃ without degrading the thiazole core.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies show that compounds with similar thiazole structures have exhibited antifungal activity against pathogens such as Candida albicans and Aspergillus niger . The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . This mechanism is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

Agricultural Applications

Fungicides
this compound has shown promise as a fungicide in agricultural settings. Its efficacy against various plant pathogens makes it a candidate for developing new agricultural chemicals. For example, it has been tested against Fusarium oxysporum and Alternaria solani, showing inhibition rates comparable to commercial fungicides .

Herbicides
The compound's structural characteristics allow it to function as an herbicide by inhibiting specific enzymatic pathways in plants. Research indicates that derivatives of thiazole can disrupt photosynthesis or growth regulation in target weed species, providing an effective means of controlling unwanted vegetation .

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing advanced polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve properties such as flame retardancy and mechanical strength .

Nanocomposites
The compound is also being explored for use in nanocomposites, where it acts as a functional additive to enhance the performance of nanomaterials. This application is particularly relevant for developing lightweight materials with high strength and thermal resistance .

Summary Table of Applications

Application Area Specific Use Efficacy/Notes
Medicinal ChemistryAntimicrobial agentEffective against Candida albicans, Aspergillus niger
Anti-inflammatory propertiesInhibits pro-inflammatory cytokines
Agricultural ApplicationsFungicideInhibition rates comparable to commercial fungicides
HerbicideDisrupts enzymatic pathways in target weeds
Material SciencePolymer chemistryEnhances thermal and chemical stability
NanocompositesImproves strength and thermal resistance

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
  • Key Difference : Methyl group at position 4 instead of phenyl.
  • However, the absence of the aromatic π-system may diminish binding affinity to hydrophobic enzyme pockets .
5-Methyl-2-(4-trifluoromethyl-phenyl)-1,3-thiazole-4-carboxylic acid
  • Key Difference : Methyl and carboxylic acid groups are swapped (positions 4 and 5).
  • Impact : Altered electronic distribution due to the proximity of the electron-withdrawing trifluoromethyl group to the carboxylic acid, which may lower acidity (pKa) compared to the target compound .
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • Key Difference: Butylamino substituent at position 2 instead of trifluoromethyl.
  • Impact: The basic amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

Functional Group Variations

4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid
  • Key Difference: Anilino group replaces the trifluoromethyl group at position 2.
  • Impact: The amino group enables hydrogen bonding but increases susceptibility to oxidation. The trifluoromethylphenyl moiety retains some electron-withdrawing character but with added steric bulk .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Key Difference : Ethyl ester instead of carboxylic acid.
  • Impact : The ester group masks the acidic proton, improving cell membrane permeability. However, it requires hydrolysis in vivo to become pharmacologically active .

Heteroaromatic vs. Aromatic Substituents

4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
  • Key Difference : Pyridyl group replaces the trifluoromethyl group.
  • Impact : The pyridyl nitrogen introduces a basic site, enhancing water solubility. However, the reduced electronegativity compared to trifluoromethyl may weaken interactions with electron-deficient enzyme active sites .
4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
  • Key Difference : Pyrrole ring replaces the trifluoromethyl group.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 313.29 3.2 0.12 (pH 7.4) Phenyl, CF3, COOH
4-Methyl-2-[4-(CF3)phenyl]-thiazole-5-COOH 301.28 2.8 0.25 Methyl, CF3, COOH
2-(Butylamino)-4-CF3-thiazole-5-COOH 297.27 1.5 1.8 Butylamino, CF3, COOH
4-Phenyl-2-(2-pyridyl)-thiazole-5-COOH 298.33 2.1 0.95 Phenyl, pyridyl, COOH

*Calculated using fragment-based methods.

Biological Activity

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H6F3NO2S
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 144059-86-9
  • Physical State : Solid

The trifluoromethyl group in the structure enhances the lipophilicity of the compound, which may contribute to its biological activity by improving membrane permeability and interaction with biological targets. The thiazole ring is known for its role in various pharmacological activities, including antimicrobial and antiviral effects.

Antiviral Activity

Research indicates that derivatives of thiazoles, including this compound, exhibit significant antiviral properties. A study focusing on phenylthiazole compounds demonstrated their ability to inhibit flavivirus replication, particularly targeting the envelope protein crucial for viral entry into host cells. Compounds with a modified phenyl ring showed enhanced selectivity and reduced toxicity compared to earlier derivatives containing brominated moieties .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies suggest that it possesses antibacterial properties comparable to standard antibiotics. For instance, a minimum inhibitory concentration (MIC) was observed in the range of 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives can induce apoptosis in cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .

Case Studies

StudyFindingsReference
Antiviral ActivityInhibition of flavivirus replication with TI = 147
Antimicrobial EfficacyMIC values between 40-50 µg/mL against multiple bacterial strains
Anticancer PropertiesIC50 values from 7 to 20 µM in cancer cell lines

Q & A

(Basic) What are the established synthetic routes for 4-phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and how can purity be optimized during synthesis?

The compound is typically synthesized via cyclocondensation or resin-assisted coupling. For example, coupling reactions involving amines and carboxylic acids in dichloromethane (DCM) or dimethylformamide (DMF) with a 2–3-fold excess of resin can improve yield . Acidification with acetic acid after sodium monochloroacetate treatment is a common purification step to isolate the carboxylic acid derivative . Purity optimization may involve recrystallization from polar aprotic solvents or HPLC, as highlighted in protocols for structurally related trifluoromethyl-thiazoles .

(Advanced) How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or polymorphism. For instance, X-ray crystallography of the analogous 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid confirmed planar thiazole ring geometry and hydrogen-bonding networks, which may differ in solution . Cross-validation using DFT calculations (as applied to pyrazole-carboxylic acid derivatives) can reconcile spectral assignments by comparing theoretical and experimental NMR/IR data .

(Basic) Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry and intermolecular interactions .
  • NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl vs. trifluoromethyl), while IR confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns of fluorine .
  • HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) assess purity ≥95% .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent variation : Replace the phenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl in ) to test electronic effects on bioactivity.
  • Trifluoromethyl replacement : Substitute with methyl or chlorine to assess hydrophobicity/steric impacts .
  • Carboxylic acid bioisosteres : Test ester or amide derivatives to modulate membrane permeability .
  • In silico docking : Use molecular modeling to predict binding affinities to targets like kinases or enzymes .

(Advanced) How can solubility discrepancies in different solvents be systematically addressed?

Contradictory solubility data may stem from:

  • Polymorphism : Differential crystal packing (e.g., anhydrous vs. hydrated forms) alters solubility. Thermoanalytical methods (DSC/TGA) can identify polymorphs .
  • Solvent polarity : Test solubility in DMF (high polarity) vs. THF (moderate polarity) to correlate with Hansen solubility parameters .
  • pH-dependent solubility : The carboxylic acid group confers pH-sensitive solubility; measure logP/logD values at physiological pH (7.4) using shake-flask or chromatographic methods .

(Advanced) What mechanistic insights exist for the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Electrophilic aromatic substitution : The electron-deficient thiazole ring directs electrophiles to the 4-position, as seen in bromination of similar trifluoromethyl-thiazoles .
  • Carboxylic acid derivatization : Activation via EDCl/HOBt enables amide bond formation, while esterification with methanol/H₂SO₄ preserves the thiazole core .
  • Radical reactivity : The trifluoromethyl group may participate in photoredox catalysis, analogous to pyrazole-trifluoromethyl derivatives .

(Basic) What are the key stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for related heterocyclic carboxylic acids .
  • Moisture control : Use desiccants to avoid hydrolysis of the trifluoromethyl group or carboxylic acid .
  • Purity monitoring : Regular HPLC analysis ensures degradation products (e.g., decarboxylated derivatives) remain below 1% .

(Advanced) How can computational methods predict spectroscopic properties or reaction pathways?

  • DFT calculations : Gaussian or ORCA software can simulate NMR chemical shifts, IR vibrational modes, and UV-Vis spectra for validation against experimental data .
  • Reaction pathway modeling : Transition state analysis (e.g., via QM/MM) elucidates energy barriers in cyclocondensation or trifluoromethylation steps .

(Basic) What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (observed in related thiazoles) .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., DCM) .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal, as per regulations for carboxylic acids .

(Advanced) How can metabolic stability be assessed for pharmacological applications?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
  • Plasma stability : Monitor hydrolysis in plasma (37°C, pH 7.4) over 24 hours using LC-MS .
  • Prodrug strategies : Mask the carboxylic acid as an ester to enhance bioavailability, as demonstrated for pyrazole derivatives .

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